REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[C:8]([OH:14])(=O)[CH2:9][C:10]([OH:12])=O.[CH3:15][NH:16][C:17]([NH2:19])=[O:18].CS(C)=O>C(O)(=O)C>[CH3:15][N:16]1[C:8](=[O:14])[CH2:9][C:10](=[O:12])[NH:19][C:17]1=[O:18]
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Name
|
|
Quantity
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34 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)O)(=O)O
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Name
|
|
Quantity
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12.5 g
|
Type
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reactant
|
Smiles
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CNC(=O)N
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Name
|
|
Quantity
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46 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then cooled to room temperature
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Type
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CONCENTRATION
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Details
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The resulting solution was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue as 20 mM stock solutions in dimethyl sulphoxide (DMSO, Sigma #D-5879) and serial dilutions were prepared from these solutions
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Type
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ADDITION
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Details
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were added to the wells
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Type
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CUSTOM
|
Details
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at room temperature
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Type
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TEMPERATURE
|
Details
|
increase in fluorescence
|
Type
|
CUSTOM
|
Details
|
The compounds provided
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Name
|
|
Type
|
|
Smiles
|
CN1C(NC(CC1=O)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |